Nonyl 4-hydroxybenzoate
Description
Properties
IUPAC Name |
nonyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNSKHJDYXPONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047885 | |
| Record name | Nonylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38713-56-3 | |
| Record name | Nonyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38713-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-hydroxy-, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonylparaben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl 4-Hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Raw Materials
Nonyl 4-hydroxybenzoate is synthesized through the transesterification of a 4-hydroxybenzoic acid short-chain ester (e.g., methyl or ethyl ester) with nonanol (C₉H₁₉OH) in the presence of a metal catalyst. The reaction follows a nucleophilic acyl substitution mechanism, where the alkoxy group of the short-chain ester is replaced by the nonyl alcohol. The general reaction is:
$$
\text{4-Hydroxybenzoic acid short-chain ester (R-O-C₆H₄-COO-R')} + \text{Nonanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Short-chain alcohol}
$$
Key reactants include:
Optimization of Reaction Conditions
The patent US20160318841A1 delineates critical parameters for maximizing yield and purity:
| Parameter | Optimal Range | Impact on Reaction Efficiency |
|---|---|---|
| Temperature | 160–180°C | Higher temperatures accelerate kinetics but risk decomposition above 200°C. |
| Reaction Time | 5–10 hours | Prolonged durations increase esterification efficiency but favor side products. |
| Inert Gas Flow Rate | 0.20–0.40 mL/min per gram of reactants | Nitrogen flow removes volatile byproducts (e.g., methanol) and prevents oxidation. |
| Molar Ratio (Ester:Alcohol) | 1:1.2–1.5 | Excess alcohol drives equilibrium toward ester formation. |
Side reactions, such as dimerization of nonanol or sulfation by residual catalyst, are suppressed by maintaining a nitrogen atmosphere and precise stoichiometry.
Purification and Crystallization
Post-reaction crude mixtures contain unreacted alcohol, catalyst residues, and oligomers. The purification process involves:
- Acid Washing : Adding 0.1 M HCl to the crude product separates the organic phase (containing this compound) from aqueous catalyst residues.
- Crystallization : Dissolving the organic phase in methanol (2.5–5.0 volumes relative to crude weight) at 60°C, followed by slow cooling to 5°C, yields needle-like crystals with ≥98% purity.
- Final Drying : Crystals are vacuum-dried at 40°C to remove residual solvent, achieving a melting point of 44°C.
Biotechnological Production Using Marine Bacteria
Discovery of 4-Hydroxybenzoate-Producing Strains
Microbulbifer spp., particularly strain A4B-17 isolated from a Palauan ascidian, produce this compound as a secondary metabolite. HPLC and GC-MS analyses confirm that A4B-17 synthesizes 6 mg/L of the ester alongside 4-hydroxybenzoic acid (10 mg/L) and shorter-chain esters. This pathway is linked to the bacteria’s ability to metabolize lignin-derived aromatics in marine environments.
Fermentation and Extraction
The bioproduction process involves:
- Culture Conditions : Strain A4B-17 is grown in marine broth at 30°C with agitation (150 rpm) for 72 hours.
- Metabolite Extraction : Ethyl acetate is used to isolate this compound from the broth, followed by rotary evaporation and silica gel chromatography.
| Strain | This compound Yield (mg/L) | Relative Abundance vs. Chemical Synthesis |
|---|---|---|
| Microbulbifer A4B-17 | 6 | 0.1–0.5% |
| Chemically Synthesized | 500–700 (batch scale) | 100% (baseline) |
While microbial production is eco-friendly, its low yield and scalability challenges limit industrial adoption.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Chemical Synthesis :
Biotechnological Production :
Chemical Reactions Analysis
Types of Reactions: Nonyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nonyl alcohol, nonyl carboxylic acid, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemical Applications
Nonyl 4-hydroxybenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is frequently used in organic chemistry to create various derivatives that have enhanced functionalities. The compound can be synthesized through the esterification of 4-hydroxybenzoic acid with nonanol, typically utilizing sulfuric acid as a catalyst under reflux conditions.
In biological research, this compound exhibits significant antimicrobial properties , making it effective as a preservative in biological samples. Its ability to inhibit microbial growth is particularly valuable in maintaining sample integrity during storage and experimentation .
Case Study: Antimicrobial Activity
A study investigating the antimicrobial efficacy of various hydroxybenzoates found that this compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as a preservative in laboratory settings .
Medical Applications
The compound is being explored for its potential use in drug formulations and as a stabilizer for pharmaceutical products. Its role as a preservative extends to pharmaceutical applications, where it helps maintain the efficacy and safety of medications .
Table 2: Medical Applications of this compound
| Application | Details |
|---|---|
| Drug Formulations | Investigated for stability and preservation of active ingredients |
| Stabilizer | Enhances shelf life and efficacy of pharmaceutical products |
Industrial Applications
In the cosmetic and personal care industries, this compound is widely utilized due to its effectiveness as a preservative and stabilizer in formulations such as lotions, creams, and shampoos. It helps prevent microbial contamination, thereby extending product shelf life .
Table 3: Industrial Uses of this compound
| Industry | Use Case |
|---|---|
| Cosmetics | Preservative in creams and lotions |
| Personal Care Products | Stabilizer to enhance product longevity |
| Polymer Industry | Used as a plasticizer in various polymer formulations |
Environmental and Safety Considerations
Despite its widespread use, there are ongoing discussions regarding the safety of parabens, including this compound. Studies have indicated potential endocrine-disrupting effects; therefore, risk assessments are crucial when considering its application in consumer products . Regulatory bodies continue to evaluate its safety profile based on emerging scientific evidence.
Mechanism of Action
The mechanism of action of nonyl 4-hydroxybenzoate involves its interaction with cellular components. It primarily targets microbial cell membranes, disrupting their integrity and leading to cell lysis. This antimicrobial activity is attributed to its ability to interfere with lipid bilayers, making it effective as a preservative .
Comparison with Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
Comparison: Nonyl 4-hydroxybenzoate is unique due to its longer alkyl chain compared to other parabens like methyl, ethyl, and propyl 4-hydroxybenzoate. This longer chain enhances its lipophilicity, making it more effective in certain applications, particularly in industrial and cosmetic formulations .
Biological Activity
Nonyl 4-hydroxybenzoate, commonly known as nonylparaben, is a member of the paraben family, which are widely used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial properties. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, antimicrobial effects, potential endocrine disruption, and relevant case studies.
Chemical Structure and Properties
This compound is an ester formed from p-hydroxybenzoic acid and nonanol. Its chemical formula is and it has a molecular weight of 264.37 g/mol. The structure consists of a benzene ring with a hydroxyl group at the para position, linked to a nine-carbon nonyl chain. This configuration contributes to its hydrophobic characteristics and biological activity.
Biochemical Interactions:
this compound interacts with various enzymes and proteins, affecting biochemical pathways related to microbial growth and potentially influencing hormonal pathways. It is known to inhibit certain enzymes like 4-hydroxybenzoate hydroxylase, which catalyzes the conversion of 4-hydroxybenzoic acid to protocatechuate.
Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound disrupts microbial cell membranes, leading to cell death .
Antimicrobial Efficacy
The antimicrobial efficacy of this compound varies based on concentration and the type of microorganism. In a study involving strain A4B-17 of Microbulbifer, it was found that this compound produced by this strain inhibited the growth of several pathogens, including Bacillus subtilis and Staphylococcus aureus, although it was less effective against gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | <100 mg/L |
| Staphylococcus aureus | <400 mg/L |
| Candida molischiana | No significant inhibition |
| Escherichia coli | No significant inhibition |
Endocrine Disruption Potential
Concerns have been raised regarding the potential endocrine-disrupting effects of this compound. Studies suggest that parabens can mimic estrogen in the body, potentially leading to hormonal imbalances. Research has demonstrated that exposure to parabens can affect reproductive health in animal models .
Case Studies
-
Microbial Synthesis of Parabens:
A study isolated a marine bacterium, Microbulbifer sp., which produces this compound as a natural defense mechanism against competing microorganisms. This bacterium synthesized up to 10 mg/L of 4HBA and its esters, demonstrating the compound's natural antimicrobial role . -
Skin Sensitization Studies:
In guinea pig skin reaction tests, different alkyl parabens were evaluated for their sensitization potential. Nonylparaben exhibited varying degrees of skin reactions compared to other parabens like butylparaben and heptylparaben, indicating its potential for allergic reactions in sensitive individuals .
Q & A
Q. What are the recommended methods for synthesizing Nonyl 4-hydroxybenzoate, and how do structural modifications impact its properties?
this compound is synthesized via esterification of 4-hydroxybenzoic acid with nonanol. Enzymatic routes using lipases or esterases are preferred for environmentally friendly production, as they minimize harsh solvents and enable regioselectivity . Structural modifications, such as alkyl chain length (e.g., methyl, propyl, or butyl parabens), influence solubility and antimicrobial efficacy. For example, increasing the alkyl chain length reduces water solubility but enhances lipophilicity and preservative activity .
Q. How can researchers quantify this compound in biological matrices, and what are common interferences?
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used for quantification, as demonstrated in studies separating parabens in cosmetic and biological samples . Bradford assays ( ) may complement protein-normalized studies, but matrix effects (e.g., lipid content) require validation via spike-and-recovery experiments. Solid-phase extraction (SPE) is recommended to remove interfering compounds like phenols or organic acids .
Q. What experimental strategies address the low aqueous solubility of Nonyl 4-hydroxyxybenzoate in in vitro studies?
this compound has a solubility of ~2.427 × 10⁻⁵ M (7.29 mg/L) in water at 25°C . To enhance solubility, researchers use co-solvents (e.g., DMSO or ethanol ≤1% v/v) or micellar systems (e.g., Tween-80). For cell-based assays, pre-dissolution in organic solvents followed by dilution in culture media is standard, with solvent controls to rule out cytotoxicity .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s reported role in apoptosis and tumor suppression?
this compound may induce apoptosis via mitochondrial pathways, as suggested by its classification under tumor suppression reagents ( ). Methodologically, caspase-3/7 activation assays and flow cytometry (Annexin V/PI staining) are used to quantify apoptosis. Transcriptomic analysis (RNA-seq) can identify dysregulated pathways, such as Bcl-2 family proteins or p53 signaling . Contradictory data on cytotoxicity thresholds require dose-response validation across cell lines .
Q. How do microbial enzymes metabolize this compound, and what are the implications for environmental persistence?
Candida parapsilosis 4-hydroxybenzoate 1-hydroxylase selectively hydroxylates 4-hydroxybenzoate derivatives, producing catechol intermediates . For this compound, esterase-mediated hydrolysis likely precedes aromatic ring cleavage. Researchers use oxygen consumption assays and HPLC to track degradation products. Uncoupling ratios (NADH consumed vs. product formed) indicate metabolic efficiency . Environmental persistence studies should combine LC-MS with microbial community profiling (16S rRNA sequencing) .
Q. What computational approaches predict the interaction of this compound with biological targets?
Density Functional Theory (DFT) and Hartree-Fock (HF) methods (6-311G(d,p) basis set) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity . Molecular docking (AutoDock Vina) identifies binding affinities with proteins like estrogen receptors or cytochrome P450 enzymes. Vibrational spectra (FT-IR) validate computational models, with R² ≥ 0.995 indicating accuracy .
Q. How can metabolic modeling frameworks identify trophic dependencies in rhizobiomes exposed to this compound?
Genome-scale metabolic models (GEMs) predict how soil microbes (e.g., Pedosphaerales) convert this compound into catechol, a precursor for stress-tolerant metabolites . Stable isotope probing (¹³C-labeled 4-hydroxybenzoate) coupled with exometabolomics tracks carbon flux. Such frameworks guide bioaugmentation strategies to mitigate compound accumulation in agroecosystems .
Q. What crystallographic techniques resolve the supramolecular architecture of this compound derivatives?
Single-crystal X-ray diffraction (120 K) reveals hydrogen-bonding networks, as shown in methyl 4-hydroxybenzoate’s 3D framework . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O), while powder XRD assesses polymorphism. For salts or co-crystals (e.g., diethylammonium 4-hydroxybenzoate), synchrotron radiation improves resolution of π-π stacking and ionic interactions .
Data Contradictions and Gaps
Q. How should researchers reconcile discrepancies in toxicity data for this compound?
While some studies classify it as a potential mutagen (), others lack carcinogenicity data per IARC/OSHA . Researchers must contextualize toxicity using in vitro (Ames test) and in vivo (zebrafish embryo) models. Dose-dependent effects and metabolite profiling (e.g., hydrolyzed 4-hydroxybenzoic acid) are critical, as degradation products may drive toxicity .
Q. Why are physicochemical properties (e.g., log Pow, vapor pressure) poorly characterized for this compound?
Limited experimental data exist despite its CAS registration . Predictive tools like EPI Suite estimate log Pow = 5.2, suggesting high bioaccumulation potential. Researchers should validate these using shake-flask assays (OECD 107) and GC-MS for vapor pressure .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
